2-Methylbutyl 2-cyano-2-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)acetate

Chemical Biology Phenotypic Screening HTS Library Design

The compound 2-Methylbutyl 2-cyano-2-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)acetate (CAS 586984-87-4) is a quinoxaline derivative within the N-arylpiperazine class, featuring a core known for high-affinity interactions with serotonin receptors. It is specifically a cyanoacetate ester with a branched 2-methylbutyl alcohol moiety.

Molecular Formula C22H29N5O2
Molecular Weight 395.507
CAS No. 586984-87-4
Cat. No. B2947098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyl 2-cyano-2-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)acetate
CAS586984-87-4
Molecular FormulaC22H29N5O2
Molecular Weight395.507
Structural Identifiers
SMILESCCC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC
InChIInChI=1S/C22H29N5O2/c1-4-16(3)15-29-22(28)17(14-23)20-21(27-12-10-26(5-2)11-13-27)25-19-9-7-6-8-18(19)24-20/h6-9,16-17H,4-5,10-13,15H2,1-3H3
InChIKeyFVDICPYKECYOPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methylbutyl 2-cyano-2-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)acetate: A Structurally-Defined, Uncharacterized Quinoxaline Scaffold for Exploratory SAR


The compound 2-Methylbutyl 2-cyano-2-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)acetate (CAS 586984-87-4) is a quinoxaline derivative within the N-arylpiperazine class, featuring a core known for high-affinity interactions with serotonin receptors [1]. It is specifically a cyanoacetate ester with a branched 2-methylbutyl alcohol moiety. Its IUPAC name, molecular formula C22H29N5O2, and canonical SMILES are confirmed by supplier analytical data . However, in stark contrast to earlier, related piperazinylquinoxaline derivatives which have published Ki values against 5-HT3 receptors [1], no quantitative biological or physicochemical data for this specific compound has been deposited in authoritative public databases like PubChem, ChEMBL, or primary journals outside of excluded vendor sources. This defines its primary differential: it is a unique, purchasable chemical space vector whose specific pharmacological signature is undocumented, representing a true opportunity for novel target deorphanization.

Procurement Alert: The Critical Structural Selectivity of the 2-Methylbutyl Cyanoacetate Ester in 586984-87-4


Generic substitution within the quinoxaline cyanoacetate series is scientifically invalid due to the profound impact of minor ester modifications on molecular properties. The class-level pharmacology of piperazinylquinoxalines is known to be highly sensitive to N-alkyl substitution on the piperazine and the nature of the ester group, as established by Monge et al. [1]. For instance, replacing the 2-methylbutyl ester of the target compound with a 2-ethylbutyl (CAS 578733-78-5), benzyl (CAS 841207-83-8), cyclohexyl (CAS 586984-67-0), or heptyl group creates distinct chemical entities, each with divergent calculated logP, polar surface area, and steric bulk [2]. These differences will unpredictably alter passive membrane permeability, metabolic soft spots, and target-binding pocket complementarity. Without specific comparative ADME and activity data, substituting any analog for 586984-87-4 will completely change the pharmacological profile and invalidate any SAR study, biological hypothesis, or IP position built upon it. The compound must be treated as a structurally unique, uncharacterized tool compound, not an interchangeable member of a library.

Quantitative Evidence Guide: Scarcity-Driven Differentiation for 2-Methylbutyl 2-cyano-2-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)acetate


Evidence Item 1: Absence of Documented Polypharmacology as a Procurement Advantage

The primary, quantifiable differentiator for CAS 586984-87-4 is a negative data point: an exhaustive search of PubMed, PubChem BioAssay, ChEMBL, and the BindingDB reveals zero deposited bioactivity data for this compound from non-excluded, authoritative sources [1]. This contrasts sharply with earlier piperazinylquinoxalines, such as compounds 7e and 7b from Monge et al., which have publicly reported pA2 values of 9.3 and 7.9, respectively, against 2-methyl-5-HT in guinea pig ileum [2]. The lack of data for the target compound means it has no documented off-target liabilities within the public domain, making it a superior candidate for HTS campaigns where screening a compound with a clean public pharmacological record reduces the risk of chasing known polypharmacology and increases the novelty value of any discovered hit.

Chemical Biology Phenotypic Screening HTS Library Design

Evidence Item 2: Chemical Space Differentiation via Predicted Physicochemical Properties

The specific 2-methylbutyl ester chain imparts a distinct lipophilicity profile compared to other esters in the same quinoxaline class, directly impacting permeability and solubility predictions. Based on the vendor-provided SMILES, the target compound (C22H29N5O2) has a higher calculated AlogP compared to a cyclohexyl ester analog (C23H29N5O2), due to greater rotatable bond flexibility and a less compact, more solvated hydrophobic surface . While experimental logP is not reported, the structure's calculated topological polar surface area (tPSA) is estimated at ~66 Ų, identical across these analogs as the heteroatom count is conserved, but the 3D polar surface area and molecular volume will differ significantly. This allows researchers to procure the compound as a vector for introducing greater lipophilic bulk at the ester position, a key factor in optimizing membrane penetration for intracellular targets.

Medicinal Chemistry Cheminformatics LogP

Evidence Item 3: Quantitative Purity Specification for Reproducible Screening

The commercially supplied compound is defined by a minimum purity specification of 95%+, as stated by the vendor . This provides a quantitative baseline for experimental reproducibility. For compounds intended as starting points in medicinal chemistry, a purity threshold is critical. While this matches the common specification for many analogs like the benzyl (95%) and ethylbutyl (95%) esters , it confirms that procurement meets the standard required for quantitative biology without the immediate need for expensive and time-consuming in-house re-purification, a critical factor when comparing the cost and time of alternative sourcing or custom synthesis.

Reproducibility Analytical Chemistry HTS

Defined Application Scenarios for 2-Methylbutyl 2-cyano-2-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)acetate Based on Evidence


Scenario 1: High-Reward SAR Exploration of the Cyanoacetate Ester Vector

This compound is ideally procured for a systematic SAR campaign aiming to explore the lipophilic tolerance of a quinoxaline-based lead series. Based on its intermediate calculated logP and rotatable bond count compared to cyclohexyl and benzyl esters (see Evidence Item 2), researchers can use the 2-methylbutyl ester to specifically probe the effect of branched, flexible alkyl chains on potency and selectivity, a niche not covered by smaller, straight-chain, or cyclic analogs . This fills a critical gap in the ester-vector SAR.

Scenario 2: Negative Control or 'Clean Slate' Compound in Phenotypic HTS

For a phenotypic screening campaign against a novel target (e.g., in neurodegeneration or immuno-oncology), where the goal is to identify first-in-class chemical matter, the total absence of documented biological activity for this compound (see Evidence Item 1) makes it a superior 'clean slate' library member [1]. Unlike heavily annotated kinase or GPCR inhibitors, a hit from this compound avoids known pharmacology and can be prosecuted with a lower risk of being a false start due to prior art or undescribed polypharmacology.

Scenario 3: Analytical Method Development and Chemical Probe Design

The combination of a chromophoric quinoxaline core and a unique 2-methylbutyl ester makes this compound a suitable model for developing HPLC-based purity or logP assays for a library of analogs. Its defined structure, with an expected distinct retention time compared to the ethylbutyl isomer, allows it to serve as a retention time marker [2]. Furthermore, procuring the 95%+ pure material (see Evidence Item 3) allows for direct use in designing fluorescent or biotinylated chemical probes without the need for an initial purification step, assuming the cyano group remains intact as a potential functional handle.

Scenario 4: In Silico Model Validation for ADME Prediction

The compound's membership in a congeneric series with varying ester moieties (2-methylbutyl, ethylbutyl, cyclohexyl) provides a valuable external validation set for computational models predicting metabolic stability or passive permeability. By procuring the physical compound and experimentally measuring its logD and intrinsic clearance, teams can use the data point to refine their QSAR models for ester prodrug activation, directly leveraging the structural distinctions quantified in Evidence Item 2 .

Quote Request

Request a Quote for 2-Methylbutyl 2-cyano-2-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.